molecular formula C17H25N3O11 B3251636 2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt CAS No. 210418-02-3

2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt

Cat. No.: B3251636
CAS No.: 210418-02-3
M. Wt: 447.4 g/mol
InChI Key: XTRDXLWOELJKNO-MLFSYFRJSA-N
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Description

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and play a crucial role in cellular recognition processes. This compound is particularly notable for its applications in biomedical research and pharmaceuticals.

Mechanism of Action

Target of Action

Similar compounds have been used in organic synthesis , suggesting that this compound may interact with various organic molecules to facilitate chemical reactions.

Mode of Action

It’s known that similar nitrophenyl compounds can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate bond formation or breaking, leading to changes in the chemical structure of the targets.

Biochemical Pathways

Similar nitrophenyl compounds have been used in organic synthesis , indicating that this compound may affect various biochemical pathways involved in the synthesis of organic molecules.

Result of Action

Given its potential role in organic synthesis , it’s plausible that the compound could facilitate the formation or breaking of chemical bonds, leading to changes in the structure of organic molecules.

Action Environment

It’s known that environmental conditions such as temperature, ph, and the presence of other chemicals can affect the rate and outcome of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt typically involves the chemical modification of neuraminic acid. One common method is the nitration of neuraminic acid, followed by acetylation and ammonium salt formation. The reaction conditions usually require the use of strong acids, such as sulfuric acid, and nitration agents like nitric acid.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include purification steps, such as crystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in studies involving cell surface interactions and recognition processes.

  • Industry: It is used in the production of diagnostic reagents and other biotechnological products.

Comparison with Similar Compounds

2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Neuraminic Acid: The parent compound without the nitrophenyl group.

  • N-Acetylneuraminic Acid: A closely related sialic acid without the nitrophenyl group.

  • 4-Nitrophenylacetic Acid: A derivative of phenylacetic acid with a nitro group.

These compounds differ in their functional groups and biological activities, making 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic acid ammonium salt particularly valuable for specific applications.

Properties

IUPAC Name

azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11.H3N/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);1H3/t11-,12+,13+,14+,15+,17+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDXLWOELJKNO-MLFSYFRJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 2
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 3
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 4
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 5
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 6
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt

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